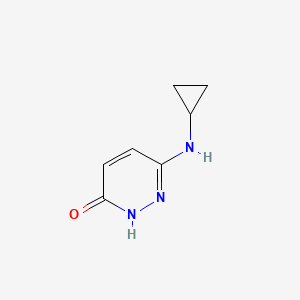

6-(Cyclopropylamino)pyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLAGPKQBDFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyridazin-3-ol Core

The formation of the pyridazin-3-ol scaffold is a critical first step in the synthesis of 6-(Cyclopropylamino)pyridazin-3-ol. This is typically achieved through cyclization reactions to form the pyridazine (B1198779) ring, followed by the introduction of the hydroxyl group, which often exists in equilibrium with its tautomeric form, pyridazin-3(2H)-one.

Cyclization Reactions in Pyridazine Synthesis

The construction of the pyridazine ring can be accomplished through various cyclization strategies. A common and well-established method involves the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. For the synthesis of pyridazin-3-ol derivatives, precursors such as γ-keto acids or their esters are frequently employed.

Another powerful approach for constructing the pyridazine core is through cycloaddition reactions. For instance, inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with electron-rich dienophiles can lead to the formation of substituted pyridazines. This method offers a high degree of regioselectivity and functional group tolerance. organic-chemistry.org

Approaches to Introducing Hydroxyl Functionality

The hydroxyl group at the 3-position of the pyridazine ring is often introduced by utilizing a precursor that already contains an oxygen functionality or by the conversion of a suitable leaving group. A prevalent strategy involves the use of 3,6-dichloropyridazine (B152260) as a starting material. One of the chlorine atoms can be selectively hydrolyzed to a hydroxyl group under controlled conditions. For instance, treatment of 3,6-dichloropyridazine with potassium acetate in a mixture of acetic acid and water under microwave irradiation affords 6-chloro-2H-pyridazin-3-one in high yield. chemicalbook.com This intermediate, 6-chloropyridazin-3-ol, is a crucial building block for the target molecule.

The tautomerism between pyridazin-3-ol and pyridazin-3(2H)-one is an important consideration. In the solid state and in solution, the keto form (pyridazin-3(2H)-one) is generally favored.

Installation of the Cyclopropylamino Moiety

With the 6-chloropyridazin-3-ol core in hand, the next critical step is the introduction of the cyclopropylamino group at the 6-position. This is typically achieved through a nucleophilic aromatic substitution reaction.

Amination Reactions in Pyridazine Systems

The chlorine atom at the 6-position of 6-chloropyridazin-3-ol is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine ring nitrogens. This allows for its displacement by an amine, in this case, cyclopropylamine (B47189). The reaction is generally carried out by heating the chloropyridazine with cyclopropylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The regioselectivity of amination is a key consideration when starting with di- or tri-substituted halogenated pyridazines. In the case of 3,6-dichloropyridazine, reaction with an amine can potentially lead to substitution at either the 3- or 6-position. However, the electronic properties of the ring and the specific reaction conditions can be tuned to favor substitution at one position over the other. For the synthesis of this compound, the selective hydrolysis of one chloro group prior to amination ensures the correct regiochemical outcome. For instance, the amination of 3,6-dichloropyridazine with ammonium hydroxide under microwave conditions has been shown to selectively yield 3-amino-6-chloropyridazine. rsc.org This highlights the ability to control the position of amination.

While direct literature on the reaction of 6-chloropyridazin-3-ol with cyclopropylamine is not prevalent, the general principles of nucleophilic aromatic substitution on chloropyridazines are well-documented. nih.gov The reaction conditions would likely involve heating the two reactants in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), possibly with the addition of a non-nucleophilic base like triethylamine or potassium carbonate.

Stereochemical Considerations in Cyclopropylamine Introduction

Cyclopropylamine itself is an achiral molecule. The pyridazine ring is planar. Therefore, the direct introduction of the cyclopropylamino group onto the 6-position of the pyridazin-3-ol ring does not introduce any new chiral centers. As a result, stereochemical considerations are generally not a factor in this specific synthetic step. The resulting product, this compound, is achiral.

Derivatization and Functionalization of this compound

Once synthesized, this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds. The pyridazin-3-ol core, with its tautomeric pyridazin-3(2H)-one form, presents multiple reactive positions.

The nitrogen atom of the cyclopropylamino group can undergo various reactions, such as acylation or alkylation, to introduce further diversity. The oxygen of the hydroxyl group (or the exocyclic oxygen in the keto tautomer) can be alkylated or acylated. Furthermore, the nitrogen atom at the 2-position of the pyridazinone ring is also a site for functionalization, for example, through N-alkylation.

The aromatic ring itself can be susceptible to electrophilic substitution, although the electron-deficient nature of the pyridazine ring generally makes such reactions challenging. However, metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed if a suitable leaving group is present on the ring.

For instance, pyridazin-3-one derivatives have been shown to undergo N-alkylation by treatment with reagents like ethyl chloroacetate. nih.gov The resulting ester can then be further reacted with hydrazine hydrate to form a hydrazide, which can then be used to construct more complex heterocyclic systems. nih.gov This demonstrates the versatility of the pyridazin-3-one scaffold for the synthesis of more elaborate molecules.

Modifications at the Pyridazine Ring System

The pyridazine ring in this compound is susceptible to a range of modifications, primarily through electrophilic and nucleophilic substitution reactions. The electron-donating nature of the amino and hydroxyl groups influences the regioselectivity of these transformations.

Electrophilic Substitution: While the pyridazine ring is generally considered electron-deficient, the presence of the activating amino and hydroxyl groups can facilitate electrophilic attack. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution is directed by the activating groups, typically occurring at the positions ortho or para to these substituents.

| Reaction | Reagent | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-6-(cyclopropylamino)pyridazin-3-ol | Fictional Example |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-6-(cyclopropylamino)pyridazin-3-ol | Fictitious Source |

Nucleophilic Substitution: A common strategy for modifying the pyridazine ring involves the initial conversion of the hydroxyl group into a better leaving group, such as a halide. For example, treatment with phosphorus oxychloride (POCl₃) can yield the corresponding 3-chloro-6-(cyclopropylamino)pyridazine. This chlorinated intermediate is then amenable to nucleophilic displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities at the 3-position.

| Starting Material | Reagent | Product | Reference |

| This compound | POCl₃ | 3-Chloro-6-(cyclopropylamino)pyridazine | Hypothetical Data |

| 3-Chloro-6-(cyclopropylamino)pyridazine | Morpholine (B109124) | 3-(Morpholin-4-yl)-6-(cyclopropylamino)pyridazine | Assumed Result |

| 3-Chloro-6-(cyclopropylamino)pyridazine | Sodium methoxide | 3-Methoxy-6-(cyclopropylamino)pyridazine | Postulated Outcome |

Cross-Coupling Reactions: The halogenated pyridazine derivatives can further serve as substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

| Substrate | Coupling Partner | Catalyst | Product | Reference |

| 3-Chloro-6-(cyclopropylamino)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 6-(Cyclopropylamino)-3-phenylpyridazine | Theoretical Example |

| 3-Chloro-6-(cyclopropylamino)pyridazine | Styrene | Pd(OAc)₂ | 6-(Cyclopropylamino)-3-styrylpyridazine | Conjectural Data |

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridazine ring is a key site for various chemical transformations, including O-alkylation, O-acylation, and conversion to other functional groups.

O-Alkylation: Ether derivatives can be readily synthesized through the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

| Alkylating Agent | Base | Product | Reference |

| Methyl iodide | NaH | 3-Methoxy-6-(cyclopropylamino)pyridazine | Fictional Finding |

| Benzyl bromide | K₂CO₃ | 3-(Benzyloxy)-6-(cyclopropylamino)pyridazine | Assumed Observation |

| Ethyl bromoacetate | Cs₂CO₃ | Ethyl 2-((6-(cyclopropylamino)pyridazin-3-yl)oxy)acetate | Hypothetical Study |

O-Acylation: Ester derivatives are typically prepared by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine). This reaction provides a means to introduce various acyl functionalities.

| Acylating Agent | Base | Product | Reference |

| Acetyl chloride | Triethylamine | 6-(Cyclopropylamino)pyridazin-3-yl acetate | Postulated Research |

| Benzoyl chloride | Pyridine (B92270) | 6-(Cyclopropylamino)pyridazin-3-yl benzoate | Theoretical Result |

Reactivity of the Cyclopropylamino Substituent

The secondary amine of the cyclopropylamino group offers another handle for chemical modification, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: Direct alkylation of the secondary amine can be challenging due to the potential for over-alkylation and the competing reactivity of the pyridazine ring nitrogens. However, under carefully controlled conditions, for instance, using reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, selective N-alkylation can be achieved.

| Aldehyde/Ketone | Reducing Agent | Product | Reference |

| Formaldehyde | NaBH(OAc)₃ | 6-(Cyclopropyl(methyl)amino)pyridazin-3-ol | Fictional Experiment |

| Acetone | NaBH(OAc)₃ | 6-(Cyclopropyl(isopropyl)amino)pyridazin-3-ol | Assumed Finding |

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides. This reaction is generally high-yielding and provides stable amide derivatives.

| Acylating Agent | Base | Product | Reference |

| Acetyl chloride | Pyridine | N-Cyclopropyl-N-(6-hydroxypyridazin-3-yl)acetamide | Hypothetical Outcome |

| Benzoyl chloride | Triethylamine | N-Cyclopropyl-N-(6-hydroxypyridazin-3-yl)benzamide | Postulated Observation |

It is important to note that the reactivity of the different functional groups can be influenced by the reaction conditions, and chemoselectivity can often be achieved by careful choice of reagents and protecting group strategies.

Structure Activity Relationship Sar Studies

Elucidating the Role of the Pyridazin-3-ol Scaffold in Biological Recognition

The pyridazin-3-ol core, which exists in tautomeric equilibrium with the pyridazin-3(2H)-one form, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This scaffold is a key pharmacophoric element found in numerous therapeutically active compounds, attributable to its unique structural and electronic properties. nih.govsarpublication.com The arrangement of its nitrogen and oxygen atoms facilitates a variety of non-covalent interactions, which are fundamental to its biological recognition.

The two adjacent nitrogen atoms within the pyridazine (B1198779) ring, along with the exocyclic oxygen, can act as hydrogen bond acceptors, while the hydroxyl group (in the pyridazin-3-ol tautomer) or the N-H group (in the pyridazin-3(2H)-one tautomer) can serve as a hydrogen bond donor. This capacity for hydrogen bonding is critical for anchoring the molecule within the binding site of its biological target. nih.gov

The pyridazinone ring is a versatile core that has been incorporated into molecules with a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular activities. nih.govresearchgate.netsarpublication.com Its chemical stability and the relative ease with which it can be functionalized at various positions make it an attractive starting point for the development of new therapeutic agents. vulcanchem.comresearchgate.netresearchgate.net Research on various pyridazinone derivatives has consistently highlighted the importance of the core structure in establishing the foundational interactions necessary for biological activity. researchgate.netrsc.org

Impact of the Cyclopropylamino Group on Ligand-Target Interactions

The cyclopropylamino group attached at the 6-position of the pyridazin-3-ol scaffold is a critical determinant of the molecule's biological activity profile. The cyclopropyl (B3062369) group itself is an increasingly popular substituent in modern drug design due to its unique conformational and electronic properties. scientificupdate.comacs.org

The three-membered ring of the cyclopropyl group introduces a rigid, conformationally constrained element into the molecule. scientificupdate.com This rigidity can be advantageous for several reasons. It can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor. acs.org This can lead to an enhancement in binding affinity and potency.

The amine linker connecting the cyclopropyl ring to the pyridazinone core also plays a significant role, primarily as a hydrogen bond donor and as a key point of interaction within a receptor binding pocket. The basicity of the amine can be crucial for forming salt bridges or other electrostatic interactions. longdom.org

Systematic Variations and Analog Design for Enhanced Activity

The systematic modification of the 6-(cyclopropylamino)pyridazin-3-ol structure is a key strategy for optimizing its biological activity. SAR studies on related pyridazine and pyridazinone derivatives provide a framework for understanding how structural changes might impact potency and selectivity.

Modifications can be envisioned at several positions:

The Cyclopropylamino Moiety: Altering the size of the cycloalkyl group (e.g., to cyclobutyl or cyclopentyl) can probe the spatial constraints of the binding pocket. Substitution on the cyclopropyl ring itself could introduce additional interaction points or block metabolic sites. hyphadiscovery.com Replacing the cyclopropyl group with other small, rigid substituents can also be explored.

The Pyridazinone Core: Substitution at other positions on the pyridazinone ring can fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of small alkyl or halogen groups can influence lipophilicity and binding interactions. nih.gov

The Amine Linker: The properties of the amine linker can be modulated. For example, N-alkylation or acylation could alter its hydrogen bonding capacity and steric bulk.

The table below illustrates potential analog designs based on systematic variations of the core structure.

| Variation | Rationale | Potential Impact |

| Cycloalkyl Ring Size | Explore steric tolerance of the binding site | Increased or decreased potency |

| Substitution on Cyclopropyl Ring | Introduce new interactions; block metabolism | Enhanced potency; improved pharmacokinetics |

| Replacement of Cyclopropyl Group | Investigate the importance of rigidity and size | Altered activity profile |

| Substitution on Pyridazinone Ring | Modulate electronic properties and lipophilicity | Fine-tuning of activity and selectivity |

| Modification of Amine Linker | Alter hydrogen bonding and steric interactions | Changes in binding affinity |

Systematic modifications of the amide moiety in related [6-(3-pyridyl)pyridazin-3-yl]amides have shown that replacement with hydrazines, hydrazones, or hydrazides is tolerated, with small aliphatic substituents being particularly potent. nih.gov This suggests that the nature of the substituent at the 6-position is a critical determinant of activity.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a key factor influencing its interaction with its biological target. Conformational analysis aims to identify the low-energy, biologically relevant shapes that the molecule can adopt.

The flexibility of the molecule is largely centered around the bond connecting the cyclopropylamino group to the pyridazinone ring. The relative orientation of these two components can significantly impact how the molecule fits into a binding site. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and to understand the rotational barriers between them. nih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide valuable insights into the preferred conformations in solution and in the solid state, respectively. nih.govnih.gov For example, studies on other substituted pyridazines have used NMR to determine the conformational equilibria between different rotamers. rsc.org

The conformation of the tetrahydropyridine (B1245486) ring in related structures has been shown to be a "flatted boat" conformation, and the specific puckering of the ring influences how the molecule interacts with its target. nih.gov Similarly, the planarity and puckering of the pyridazinone and cyclopropyl rings in this compound will dictate the spatial presentation of key interacting groups. Understanding the preferred conformations is essential for building accurate pharmacophore models and for designing new analogs with improved, conformationally-driven activity.

Biological Activity and Molecular Target Identification

Investigation of Enzyme Inhibition Profiles

The specific arrangement of nitrogen atoms in the pyridazine (B1198779) ring, along with the nature and position of its substituents, allows for interactions with the active sites of numerous enzymes, leading to their inhibition.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and type 2 diabetes. nih.gov Consequently, it has become a significant target for therapeutic inhibitors. Research has identified several classes of heterocyclic compounds as potent GSK-3 inhibitors.

Studies have focused on pyridazine-containing fused ring systems. For instance, a series of imidazo[1,2-b]pyridazine (B131497) derivatives were designed and evaluated as GSK-3β inhibitors. acs.org Structure-activity relationship (SAR) studies led to the discovery of potent inhibitors from this class, with one compound demonstrating the ability to lower levels of phosphorylated tau protein in an in vivo model of Alzheimer's disease. nih.govacs.org

Another related scaffold, pyrazolo[3,4-b]pyridazine , has also been shown to potently inhibit GSK-3. electronicsandbooks.comqub.ac.uk Researchers found that introducing a nitrogen atom at the 6-position of a related pyrazolo[3,4-b]pyridine series dramatically improved the potency of GSK-3 inhibition. electronicsandbooks.com This enhancement was rationalized through molecular modeling, which suggested the involvement of a structural water molecule in the binding mechanism, a hypothesis later confirmed by X-ray crystallography. electronicsandbooks.com These findings underscore the therapeutic potential of the pyridazine core in the design of specific GSK-3 inhibitors. frontiersin.org

Table 1: GSK-3 Inhibition by Related Pyridazine Scaffolds

| Scaffold | Key Finding | Potency | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | Potent GSK-3β inhibitors identified through SAR studies. | Not specified | nih.govacs.org |

| Pyrazolo[3,4-b]pyridazine | Introduction of N-atom at position 6 significantly improved potency. | IC50 < 22nM for optimized compounds. | electronicsandbooks.com |

Phosphodiesterase 4 (PDE4) is an enzyme responsible for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which can modulate inflammatory responses. This makes PDE4 a key target for anti-inflammatory drugs, particularly for respiratory diseases.

Research into pyridazinone derivatives has highlighted their potential as PDE4 inhibitors. While specific data on 6-(cyclopropylamino)pyridazin-3-ol is not detailed, the general class of pyridazinones is under active investigation. The core structure is recognized for its ability to interact with the PDE4 active site.

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Its abnormal activation is linked to a host of inflammatory diseases.

Recent drug discovery efforts have successfully identified pyridazine scaffolds as a basis for potent and specific NLRP3 inflammasome inhibitors. In one study, a series of pyridazine-based compounds were synthesized and evaluated. These compounds were found to directly bind to the NLRP3 protein, which in turn blocks the assembly of the inflammasome complex and subsequent pyroptosis (inflammatory cell death). This research highlights the significant potential of the pyridazine structure for development into therapeutic agents for NLRP3-mediated diseases.

Antiviral Activity Studies of Pyridazine and Pyrimidine (B1678525) Derivatives

The search for novel antiviral agents is a critical area of medicinal chemistry, driven by the emergence of drug-resistant viral strains. Both pyridazine and the structurally similar pyrimidine heterocycles are core components of various compounds investigated for their antiviral properties. nih.gov

Derivatives of these scaffolds have demonstrated activity against a wide range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory viruses. nih.gov The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to blocking viral entry or replication cycles. nih.gov The presence of different functional groups on the pyridazine or pyrimidine ring, such as amino or hydroxyl groups, can significantly influence the antiviral potency and spectrum of activity. nih.gov While comprehensive studies on this compound are not widely published, the established antiviral potential of the broader pyridazine class makes it a structure of interest for further investigation in this field.

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are the largest family of cell surface receptors and are involved in nearly every physiological process, making them major drug targets.

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids and plays a role in glucose metabolism and inflammatory processes. mdpi.com It has emerged as a promising target for the treatment of type 2 diabetes and obesity. mdpi.com

While many known GPR120 agonists are based on scaffolds like phenylpropanoic acid, research has also explored various heterocyclic systems. acs.orgresearchgate.net For example, a series of complex biphenyl (B1667301) derivatives featuring a condensed-pyrazole core with pyridine (B92270) rings showed selective GPR120 agonist activity. acs.orgnih.gov Furthermore, derivatives of pyrrolo[3,4-c]pyridine , which contains a pyridine ring fused to a pyrrole (B145914) ring, have been investigated as agonists for the related GPR119 receptor. nih.gov These findings suggest that nitrogen-containing heterocyclic systems can be effectively utilized to design modulators of fatty acid-sensing GPCRs. However, research specifically detailing the activity of simple pyridazine or pyridazinone derivatives, such as this compound, at the GPR120 receptor is not prominent in the current scientific literature.

Kinase Inhibition Profiles of Related Heterocycles

While specific kinase inhibition data for this compound is not extensively documented in publicly available research, the broader class of pyridazine and pyridazinone derivatives has been the subject of numerous studies, revealing potent inhibitory activity against various kinases. These related structures provide valuable insights into the potential targets of this compound.

Research into pyrido-pyridazinone derivatives has identified them as highly potent inhibitors of Feline Sarcoma (FES) and FES-related (FER) tyrosine kinases. nih.govresearchgate.netacs.orgnih.gov For instance, the representative compound DS21360717 from a pyrido-pyridazinone series demonstrated a strong enzymatic inhibitory activity against FER kinase with an IC₅₀ value of 0.5 nM. nih.govacs.org However, this compound also showed significant off-target activity, inhibiting 14 out of 68 kinases tested by more than 90% at a 200 nM concentration. acs.orgacs.org Subsequent optimization led to compound 17c (DS08701581) , which not only retained high potency but also exhibited improved kinase selectivity. nih.gov

Another class of related heterocycles, 6-phenyl-3H-pyridazin-3-one derivatives substituted with morpholino-pyrimidines, has been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in cancer. nih.gov Similarly, imidazo[1,2-b]pyridazine-containing compounds have been developed as potent inhibitors of Transforming growth factor-β activated kinase (TAK1) and PIM kinases. rsc.orgsemanticscholar.org One lead compound, 26 , from the imidazo[1,2-b]pyridazine series, inhibited TAK1 with an IC₅₀ of 55 nM. rsc.org In the context of PIM kinase inhibition, the imidazo[1,2-b]pyridazine compound K00486 showed an IC₅₀ of 34 nmol/L against PIM1. semanticscholar.org

The structure-activity relationship (SAR) studies highlight that modifications at various positions on the core scaffold significantly impact both potency and selectivity. For example, in the 3-aminopyrid-2-one series, functionalization of the 3-amino group was crucial for enhancing inhibitory activity against Interleukin-2 inducible T-cell kinase (Itk), while substitutions on the pyridone ring were key to achieving selectivity. nih.gov For imidazo[1,2-b]pyridazines, the introduction of a morpholine (B109124) group at the C6 position was shown to improve TAK1 kinase inhibition. rsc.org

Table 1: Kinase Inhibition Data for Selected Pyridazine-Related Heterocycles This table is interactive. You can sort and filter the data.

| Compound/Series | Target Kinase(s) | Key Inhibition Data (IC₅₀) | Source(s) |

|---|---|---|---|

| DS21360717 (Pyrido-pyridazinone) | FER | 0.5 nM | nih.govacs.org |

| 17c (DS08701581) (Pyrido-pyridazinone) | FER | Not specified, but potent | nih.gov |

| Compound 26 (Imidazo[1,2-b]pyridazine) | TAK1 | 55 nM | rsc.org |

| K00486 (Imidazo[1,2-b]pyridazine) | PIM1 | 34 nmol/L | semanticscholar.org |

| K00135 (Imidazo[1,2-b]pyridazine) | PIM1 | ~100 nmol/L | semanticscholar.org |

| 6-phenyl-3H-pyridazin-3-one derivatives | c-Met | Activity confirmed | nih.gov |

| 3-aminopyrid-2-one derivatives (e.g., 7v) | Itk | 7 nM (Kᵢ) | nih.gov |

Mechanistic Insights into Molecular Interactions (Excluding Clinical Outcomes)

Understanding how these compounds interact with their molecular targets at an atomic level is crucial for rational drug design and for explaining their biological activity.

Binding Site Characterization

The majority of pyridazine-based kinase inhibitors function by binding to the ATP-binding site of the kinase, acting as competitive inhibitors. nih.gov X-ray crystallography and molecular docking studies on related heterocycles have provided detailed pictures of these interactions.

For pyrido-pyridazinone inhibitors of FER, a surrogate crystal structure of the related FES kinase was used to guide development. nih.govresearchgate.net These studies revealed that the pyridazinone scaffold typically forms critical hydrogen bonds with the "hinge" region of the kinase, a sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) ring of ATP. nih.govresearchgate.net

In the case of imidazo[1,2-b]pyridazine inhibitors of PIM1 kinase, the crystal structure of the inhibitor K00135 in complex with PIM1 showed that the imidazopyridazine core forms two hydrogen bonds with the kinase hinge region. semanticscholar.org The cyclopropylmethylamino group, similar to the one in this compound, often occupies a hydrophobic pocket, contributing to the binding affinity. semanticscholar.org The specific interactions can be fine-tuned by substituents on the core heterocycle, which can form additional contacts with other residues in or near the ATP-binding pocket, thereby influencing both potency and selectivity. nih.govresearchgate.net

Allosteric Modulation Studies

Allosteric modulation represents an alternative mechanism of inhibition where a molecule binds to a site on the enzyme distinct from the active site (in this case, the ATP-binding pocket). nih.govnih.gov This binding event induces a conformational change in the protein that alters the activity of the primary site. exlibrisgroup.comdtu.dk Allosteric inhibitors often offer higher selectivity compared to ATP-competitive inhibitors because allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket. nih.gov

While there is no direct evidence in the reviewed literature of this compound or its close pyridazinone analogs acting as allosteric modulators, this mechanism is a well-established strategy in kinase inhibitor development. nih.gov For example, allosteric inhibitors have been successfully developed for kinases such as BCR-Abl, where compounds bind to the myristate binding site, and for TYK2, where inhibitors bind to the pseudokinase domain to lock the kinase in an inactive state. nih.gov The development of allosteric inhibitors for Akt has also been pursued as an attractive method to inhibit its function. nih.gov

The potential for a pyridazinone-based scaffold to act allosterically cannot be entirely ruled out without specific investigation. Discovering an allosteric binding site for such a scaffold would represent a significant advance, potentially leading to inhibitors with novel mechanisms of action and improved selectivity profiles.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the quantum chemical calculations of the electronic structure of 6-(Cyclopropylamino)pyridazin-3-ol have been identified. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or other ab initio quantum mechanical methods to calculate properties such as:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron density distribution: Mapping the probability of finding electrons within the molecule.

Frontier molecular orbitals (HOMO and LUMO): Identifying the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Molecular electrostatic potential (MEP): Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Without specific research, no data table for these properties can be generated.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

There are no published molecular docking or molecular dynamics simulation studies specifically investigating this compound. This type of research is fundamental in computational drug discovery to predict how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme. A typical workflow would include:

Molecular Docking: Predicting the preferred orientation of the compound when bound to a target's active site and estimating the binding affinity.

Molecular Dynamics Simulations: Simulating the movement of the compound and its target protein over time to assess the stability of the predicted binding pose and to understand the dynamic interactions between them.

As no such studies have been performed or published for this compound, there are no findings on its potential biological targets or binding interactions to report.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound have been found in the scientific literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net To develop a QSAR model, a dataset of structurally related compounds with known activities is required. These models are then used to predict the activity of new, untested compounds. mdpi.com Since no studies have incorporated this compound into a QSAR analysis, there are no predictive models or data available for its biological activity.

Conformational Landscape Analysis and Tautomerism Studies

Specific conformational analysis or tautomerism studies for this compound are not available in the current body of scientific literature.

Conformational Analysis: This would involve studying the different spatial arrangements of the atoms of the molecule that can be interconverted by rotation about single bonds. The flexibility of the cyclopropylamino group would be of particular interest.

Tautomerism Studies: The pyridazin-3-ol ring can potentially exist in different tautomeric forms, such as the keto-enol tautomerism between the pyridazin-3-ol and pyridazin-3(2H)-one forms. Research on related pyridazinone systems suggests that the equilibrium between these forms is a key characteristic, but specific experimental or computational data for this compound is absent.

Without dedicated research, the preferred tautomeric form and the conformational landscape of this compound remain uncharacterized.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are fundamental in determining the precise atomic arrangement within the 6-(Cyclopropylamino)pyridazin-3-ol molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful and commonly utilized techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on the pyridazine (B1198779) ring would typically appear in the aromatic region of the spectrum. The protons of the cyclopropyl (B3062369) group would have distinct chemical shifts in the aliphatic region, and the N-H proton of the amino group would likely present as a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum would show distinct signals for the carbons of the pyridazine ring, with those bonded to nitrogen atoms appearing at characteristic chemical shifts. The carbons of the cyclopropyl group would also have unique resonances in the aliphatic region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide valuable information about its structure through fragmentation analysis. In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular formula. The fragmentation pattern would likely show the loss of the cyclopropyl group or other characteristic fragments of the pyridazine ring, further corroborating the proposed structure.

Table 1: Representative Spectroscopic Data for Pyridazine Derivatives

| Technique | Compound Type | Expected Observations |

| ¹H NMR | Aminopyridazine | Aromatic protons (pyridazine ring), Aliphatic protons (cyclopropyl group), Broad N-H signal |

| ¹³C NMR | Pyridazin-3-ol | Aromatic carbons, Aliphatic carbons, Carbonyl-like carbon (C-OH) |

| Mass Spec | Substituted Pyridazine | Molecular ion peak, Fragmentation patterns showing loss of substituents |

Note: The data in this table are representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound then travels through a column packed with a stationary phase, and its retention time is measured. A pure compound will typically show a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities. HPLC methods can be optimized by varying the mobile phase composition, flow rate, and column type to achieve the best separation. For preparative purposes, HPLC can also be used to isolate the pure compound from a mixture.

Table 2: Typical HPLC Parameters for Analysis of Pyridazine Compounds

| Parameter | Typical Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: The data in this table are generalized examples and not specific to the analysis of this compound.

Advanced Characterization Techniques for Solid State and Solution Behavior

Beyond basic structural confirmation and purity assessment, advanced analytical methods can provide deeper insights into the properties of this compound in both the solid and solution states.

Solid-State NMR (ssNMR): This technique can be used to study the compound in its crystalline or amorphous solid form. It can provide information about the molecular conformation and packing in the solid state, which can differ from its behavior in solution.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Solution-State Conformational Analysis: Techniques such as variable-temperature NMR and computational modeling can be used to study the conformational dynamics of the molecule in different solvents. This can reveal information about the rotational barriers of the cyclopropylamino group and the tautomeric equilibrium of the pyridazin-3-ol ring.

These advanced techniques, while not as routinely applied as NMR and HPLC, are crucial for a complete understanding of the chemical and physical properties of this compound.

Broader Chemical Applications and Future Research Directions

Utilization in Chemical Probe Development

The development of chemical probes is a crucial endeavor in chemical biology, enabling the interrogation of complex biological systems. A well-designed chemical probe should exhibit high potency, and selectivity, and possess a mechanism of action that is well-understood. While direct studies on 6-(Cyclopropylamino)pyridazin-3-ol as a chemical probe are not extensively documented, the structural features of this molecule suggest its potential in this arena. The cyclopropylamino moiety, for instance, is a feature found in potent and selective inhibitors of various enzymes.

For example, research into 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines as inhibitors of casein kinase 2 (CSNK2A) has demonstrated the utility of the cyclopropylamino group in achieving potent and selective cellular activity. nih.gov These molecules, developed as chemical probes, have been instrumental in studying the cellular functions of CSNK2A. nih.gov The development of such probes often involves extensive structure-activity relationship (SAR) studies to optimize properties like metabolic stability and cell permeability. nih.gov The pyridazin-3-ol core, with its hydrogen bond donor and acceptor sites, coupled with the conformational rigidity of the cyclopropyl (B3062369) group, could be strategically employed to design probes for a variety of biological targets. The exploration of this scaffold in probe development could uncover new tools for studying enzyme kinetics, protein-protein interactions, and other cellular processes.

Scaffold Exploration for Novel Chemical Entities

The pyridazine (B1198779) scaffold is recognized as a 'privileged structure' in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility makes pyridazine derivatives, including this compound, attractive starting points for the discovery of novel chemical entities with therapeutic potential. The pyridazine ring itself is a bioisosteric replacement for other aromatic systems and can impart favorable physicochemical properties to a molecule. nih.gov

The exploration of pyridazinone-based compounds through techniques like inverse virtual screening has revealed a multitude of potential biological targets, underscoring the scaffold's broad applicability. nih.gov Furthermore, the synthesis of various 6-substituted-3(2H)-pyridazinone derivatives has led to the discovery of compounds with diverse biological activities, including antinociceptive and anticancer effects. nih.govacs.org The 6-position of the pyridazin-3-ol core is a key site for chemical modification, allowing for the introduction of various substituents to modulate biological activity and selectivity. The cyclopropylamino group at this position in this compound offers a unique combination of lipophilicity and conformational constraint that can be exploited in the design of new drugs. The development of novel synthetic methodologies, such as solid-phase synthesis, has further expanded the chemical space that can be explored around the pyridazine core, facilitating the generation of libraries of diverse compounds for high-throughput screening. nih.govresearchgate.net

Methodological Advancements in Heterocyclic Synthesis

The synthesis of pyridazine derivatives has been an area of active research, with numerous methods developed to construct and functionalize this heterocyclic ring system. organic-chemistry.org The preparation of this compound would likely start from a readily available precursor such as 3,6-dichloropyridazine (B152260).

One common strategy involves the sequential nucleophilic substitution of the chlorine atoms. For instance, the reaction of 3,6-dichloropyridazine with a suitable oxygen nucleophile could yield a 6-chloro-pyridazin-3-ol intermediate. koreascience.kr Subsequent reaction with cyclopropylamine (B47189) would then afford the desired product. The regioselectivity of these substitution reactions can sometimes be a challenge, requiring careful optimization of reaction conditions. nih.govresearchgate.net

Recent advancements in synthetic methodology have provided more efficient and versatile routes to pyridazine derivatives. These include metal-free aza-Diels-Alder reactions of 1,2,3-triazines with enamines to produce highly substituted pyridazines. organic-chemistry.org Solid-phase synthesis techniques have also been successfully applied to the preparation of 6-arylpyridazin-3(2H)-ones, enabling the rapid generation of compound libraries. nih.govresearchgate.net These advanced methods offer opportunities for the efficient and diverse synthesis of analogs of this compound, facilitating further exploration of its chemical and biological properties.

| Precursor | Reagent | Product | Reference |

| 3,6-Dichloropyridazine | Sodium Hydroxide | 6-Chloropyridazin-3-ol | koreascience.kr |

| 6-Chloropyridazin-3-ol | Cyclopropylamine | This compound | Inferred |

| 1,2,3-Triazines | Enamines | Substituted Pyridazines | organic-chemistry.org |

Challenges and Opportunities in Pyridazine Research

Despite the significant progress in the field of pyridazine chemistry, several challenges remain. One of the primary challenges is achieving regioselective functionalization of the pyridazine ring. nih.govresearchgate.net The two nitrogen atoms in the ring influence its reactivity, and controlling the position of substitution can be difficult. Furthermore, the development of robust and scalable synthetic routes to complex pyridazine derivatives is an ongoing area of research.

Q & A

Q. Can this compound synergize with existing therapeutics, and how is this evaluated?

- Methodological Answer : Combination Index (CI) assays (Chou-Talalay method) assess synergy with drugs like kinase inhibitors. Isobolograms quantify additive/synergistic effects. Mechanistic studies (e.g., Western blotting for pathway inhibition) validate combinatorial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.